molecular formula C13H12BrNO2 B2984285 8-Bromo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid CAS No. 353484-26-1

8-Bromo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

Cat. No.: B2984285
CAS No.: 353484-26-1
M. Wt: 294.148
InChI Key: REGZZMYIDMVSBE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of the compound is C13H12BrNO2 . The compound has a molecular weight of 294.14 . The InChI code for the compound is 1S/C13H12BrNO2/c16-13(17)12-9-3-1-2-8(9)10-6-7(15(18)19)4-5-11(10)14-12/h1-2,4-6,8-9,12,14H,3H2,(H,16,17)/t8-,9+,12-/m0/s1 .


Physical and Chemical Properties Analysis

The compound is a solid . The SMILES string for the compound is BrC1=CC=C(NC@H=O)[C@H]2[C@@H]3C=CC2)C3=C1 . The compound does not have a flash point .

Scientific Research Applications

Synthesis and Chemical Applications

  • Reformatsky Reactions : A study described the synthesis of tricyclic analogues of quinolone antibiotics through Reformatsky reactions, which are key steps in synthesizing complex molecules for various applications, including drug discovery and material science. This process showcases the compound's role in facilitating novel synthetic routes (J. Michael et al., 2001).
  • Fluorescent Brightening Agents : The potential use of certain quinoline derivatives as fluorescent brightening agents was explored, indicating the compound's relevance in material sciences for enhancing the brightness and appearance of materials (D. W. Rangnekar, G. Shenoy, 1987).
  • Transfer Hydrogenation Catalysts : Research demonstrated the use of cyclopentadiene-based Brønsted acid for the transfer hydrogenation of quinolines, showing the compound's utility in organic synthesis and potential for green chemistry applications (Xiang‐Chen Qiao et al., 2017).

Pharmacological and Biological Applications

  • Hepatitis C Virus Inhibition : A potent and selective noncovalent linear inhibitor of the hepatitis C virus NS3 protease was discovered, illustrating the compound's application in antiviral drug development (M. Llinàs-Brunet et al., 2010).
  • Antenna Glutathione Sensor for Immune Cells : The compound was studied for its potential as a highly selective GSH biosensor, demonstrating its application in biological research and the study of immune system cells (Francisco Fueyo-González et al., 2022).
  • Anti-Breast Cancer Activity : Novel compounds related to quinoline derivatives were synthesized and evaluated for their anti-breast cancer activity, highlighting the compound's potential in cancer research and therapy (Xelhua Marcos et al., 2021).

Properties

IUPAC Name

8-bromo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2/c14-7-4-5-11-10(6-7)8-2-1-3-9(8)12(15-11)13(16)17/h1-2,4-6,8-9,12,15H,3H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REGZZMYIDMVSBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1C(NC3=C2C=C(C=C3)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701331237
Record name 8-bromo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701331237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

43.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203308
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

353484-26-1
Record name 8-bromo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701331237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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